Ethanol, 2-thymyloxy-

Descripción general

Descripción

Ethanol, also known as ethyl alcohol, is a clear, colorless liquid that is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It has bactericidal activity and is often used as a topical disinfectant . It is also widely used as a solvent and preservative in pharmaceutical preparations, as well as serving as the primary ingredient in alcoholic beverages .

Synthesis Analysis

Ethanol can be produced by fermentation, which accounts for approximately 95% of the ethanol production . It is recently widely used as an additive to gasoline . Corn in the United States and sugarcane in Brazil are widely used as raw materials to produce bioethanol .Molecular Structure Analysis

Ethanol has a simple molecular structure, with the chemical formula C2H5OH . It consists of a two-carbon backbone with a hydroxyl (OH) group attached to one of the carbons .Chemical Reactions Analysis

Ethanol can undergo a variety of chemical reactions. For example, it can be oxidized to ethanal (acetaldehyde) or ethanoic acid (acetic acid) or carbon dioxide by using a suitable oxidizing agent . Ethanol is also a very weak acid, but it shows some acidic properties like some acids .Physical And Chemical Properties Analysis

Ethanol has a boiling point of 78.2°C and a melting point of -114.1°C . It is highly soluble in water due to its ability to form hydrogen bonds with water molecules .Aplicaciones Científicas De Investigación

Gastric Mucosal Protection

Thymol, related to "Ethanol, 2-thymyloxy-", demonstrates protective effects against gastric mucosal injury induced by ethanol. It upregulates antioxidant enzymes and downregulates MMP-9 protein, which is crucial for tissue remodeling. This suggests thymol's potential in treating alcohol-induced gastric damage (Chauhan & Kang, 2015).

Corneal Epithelial Cell Protection

Thymosin beta 4 (Tβ4) has been found to protect human corneal epithelial cells from ethanol-induced apoptosis. It inhibits mitochondrial disruption and caspase-mediated apoptosis, suggesting its therapeutic potential in eye conditions involving ethanol exposure (Sosne, Siddiqi, & Kurpakus‐Wheater, 2004).

Antioxidative and Antihistaminic Effects

Nigella sativa and its constituent, thymoquinone, show antioxidative and antihistaminic effects against ethanol-induced gastric mucosal damage. This indicates the potential use of these substances in protecting the gastric mucosa from alcohol-related injuries (Kanter, Coskun, & Uysal, 2006).

Vase-Life Extension in Flowers

Ethanol, combined with essential oils including thymol-containing Thyme, has been used to extend the vase-life of carnation cut flowers, demonstrating its applicability in horticulture (Bayat et al., 2011).

T Cell Apoptosis

Ethanol promotes apoptosis in T cells through the mitochondrial pathway. This involves the regulation of proteins like Bcl-2 and Bax, indicating ethanol's significant immunomodulatory effects (Kapasi et al., 2003).

Environmental Fate Analysis

Thymol, a component of "Ethanol, 2-thymyloxy-", shows rapid dissipation and low bound residues in the environment, indicating low ecological risks. This is crucial for its use as a pesticide (Hu & Coats, 2008).

Drug Interaction with Ethanol

Ethanol, a component of "Ethanol, 2-thymyloxy-", interacts pharmacokinetically and pharmacodynamically with various drugs, affecting absorption and metabolism, and potentially influencing therapeutic outcomes (Chan & Anderson, 2014).

Safety And Hazards

Direcciones Futuras

Second-generation ethanol is set to play a significant role in the transport fuel market in the near future owing to the renewable resources of lignocellulosic biomass and continuous improvement of the methods for its bioconversion . The integration of agro-energy crops and advanced technologies offers the potential for the development of cost-effective substrate for sustainable biofuel production .

Propiedades

IUPAC Name |

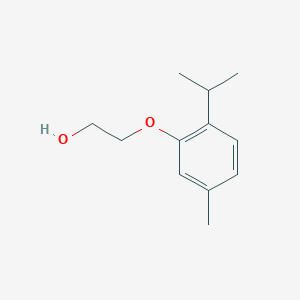

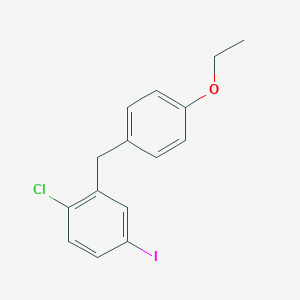

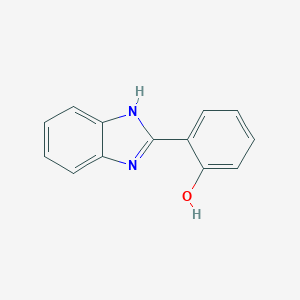

2-(5-methyl-2-propan-2-ylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9(2)11-5-4-10(3)8-12(11)14-7-6-13/h4-5,8-9,13H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSSBPVJCYTWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203643 | |

| Record name | Ethanol, 2-thymyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol, 2-thymyloxy- | |

CAS RN |

55129-21-0 | |

| Record name | Ethanol, 2-thymyloxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055129210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-thymyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B57588.png)

![8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B57591.png)